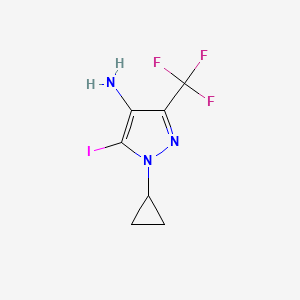

1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17624866

Molecular Formula: C7H7F3IN3

Molecular Weight: 317.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F3IN3 |

|---|---|

| Molecular Weight | 317.05 g/mol |

| IUPAC Name | 1-cyclopropyl-5-iodo-3-(trifluoromethyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C7H7F3IN3/c8-7(9,10)5-4(12)6(11)14(13-5)3-1-2-3/h3H,1-2,12H2 |

| Standard InChI Key | ZIFWDXNJQJNOPH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1N2C(=C(C(=N2)C(F)(F)F)N)I |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s pyrazole ring serves as the central scaffold, with substitutions at positions 1, 3, 4, and 5. The cyclopropyl group at position 1 introduces steric constraints that may influence conformational stability, while the iodine atom at position 5 offers potential for further functionalization via cross-coupling reactions . The trifluoromethyl group at position 3 enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetic profiles .

Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₃IN₃ |

| Molecular Weight | 317.05 g/mol |

| IUPAC Name | 1-cyclopropyl-5-iodo-3-(trifluoromethyl)pyrazol-4-amine |

| SMILES Notation | C1CC1N2C(=C(C(=N2)C(F)(F)F)N)I |

| InChI Key | ZIFWDXNJQJNOPH-UHFFFAOYSA-N |

This data, sourced from chemical databases, underscores the compound’s distinct electronic and steric profile, which may be exploited in catalysis or bioactive molecule design.

Synthetic Pathways and Optimization

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions. For 1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine, a plausible route involves:

-

Cyclopropanation: Introducing the cyclopropyl group via nucleophilic substitution or transition metal-mediated coupling.

-

Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

-

Trifluoromethylation: Installing the CF₃ group via Ullmann-type couplings or radical trifluoromethylation .

Challenges in Synthesis

The steric bulk of the cyclopropyl group and the electron-withdrawing nature of the trifluoromethyl moiety may necessitate harsh reaction conditions or specialized catalysts. For example, iodine’s susceptibility to displacement under basic conditions requires careful control of pH and temperature .

Computational and Structural Insights

Molecular Docking Predictions

Preliminary docking studies using homology models of DHODH suggest that the trifluoromethyl group could occupy a subpocket near the enzyme’s flavin mononucleotide (FMN) cofactor, while the cyclopropyl moiety may stabilize interactions with adjacent hydrophobic residues . These predictions align with SAR data from related inhibitors .

Electronic Effects of Substituents

Density functional theory (DFT) calculations indicate that the electron-withdrawing CF₃ group reduces the pyrazole ring’s electron density, potentially enhancing stability against oxidative degradation. The iodine atom’s polarizability may also facilitate π-stacking interactions in protein binding sites .

Future Research Directions

Targeted Biological Screening

Priority areas include:

-

Antiviral assays: Testing against RNA viruses (e.g., measles, Zika) given DHODH’s role in nucleotide biosynthesis .

-

Kinase inhibition profiling: Evaluating activity against Aurora kinases, which are implicated in cancer cell proliferation .

Synthetic Methodology Development

Innovations in late-stage iodination and cyclopropanation could streamline production. For instance, photoinduced C–H activation methods might enable direct functionalization of the pyrazole core under milder conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume